molecular formula C18H14BrClN2O B3295431 N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide CAS No. 88784-09-2

N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide

Cat. No.: B3295431
CAS No.: 88784-09-2
M. Wt: 389.7 g/mol
InChI Key: QKCGNYHJAXFWGP-UHFFFAOYSA-N
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Description

N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide is a chemical compound with the molecular formula C18H14BrClN2O and a molecular weight of 389.67 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of bromine, chlorine, and ethyl groups attached to the quinoline ring.

Preparation Methods

The synthesis of N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide moiety through an amide coupling reaction . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents such as carbodiimides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide can be compared with other quinoline derivatives, such as:

    N-(6-Bromo-2-chloroquinolin-5-yl)benzamide: Lacks the ethyl group, which may affect its reactivity and biological activity.

    N-(6-Bromo-8-ethylquinolin-5-yl)benzamide: Lacks the chlorine atom, which may influence its chemical properties and applications.

    N-(2-Chloro-8-ethylquinolin-5-yl)benzamide:

The presence of bromine, chlorine, and ethyl groups in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

N-(6-bromo-2-chloro-8-ethylquinolin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O/c1-2-11-10-14(19)17(13-8-9-15(20)21-16(11)13)22-18(23)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCGNYHJAXFWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C2=C1N=C(C=C2)Cl)NC(=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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